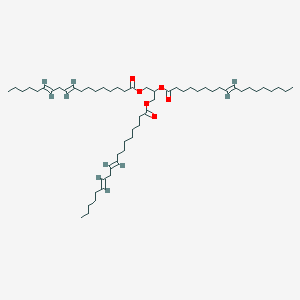

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired triacylglycerol.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic esterification, which offers higher specificity and milder reaction conditions compared to chemical methods . Lipases are commonly used as biocatalysts in these processes, allowing for the selective esterification of glycerol with the desired fatty acids.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) can undergo various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester linkages can be reduced to form glycerol and the corresponding fatty alcohols.

Substitution: The ester groups can be substituted with other functional groups through transesterification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Transesterification reactions typically involve the use of methanol or ethanol in the presence of a base catalyst like sodium methoxide.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Reduction: Glycerol and fatty alcohols.

Substitution: Methyl or ethyl esters of the fatty acids.

Applications De Recherche Scientifique

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and personal care products.

Mécanisme D'action

The mechanism of action of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) involves its interaction with lipid metabolic pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which can then be utilized in various metabolic processes . The released fatty acids can be further oxidized to produce energy or incorporated into cellular membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate)

- Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

Uniqueness

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) is unique due to its specific fatty acid composition, which includes both linoleic acid and oleic acid. This combination of fatty acids imparts distinct physicochemical properties, such as melting point and solubility, making it suitable for specific applications in research and industry .

Activité Biologique

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate), commonly referred to as a triacylglycerol, is a complex organic compound with significant biological activity. This compound consists of three fatty acid chains esterified to a glycerol backbone, specifically featuring two unsaturated fatty acids at the 9th and 12th positions. Its chemical formula is and it has a molecular weight of approximately 881.4 g/mol .

Chemical Structure and Properties

The structure of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) is characterized by:

- Triacylglycerol Composition : Contains three fatty acids linked to glycerol via ester bonds.

- Unsaturation : Features multiple double bonds which influence its physical properties and biological functions.

Lipid Metabolism and Energy Storage

This compound plays a crucial role in lipid metabolism and energy storage within cells. It aids in the formation of lipid droplets, which are essential for storing energy in the form of fats. The unique arrangement of fatty acids contributes to membrane fluidity and integrity, affecting cellular processes such as signaling and transport .

Cell Membrane Integrity

The presence of unsaturated fatty acids in its structure enhances cell membrane fluidity, which is vital for proper cell function. This property is particularly important in maintaining the functionality of membrane proteins and receptors .

Potential Applications

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) has been explored for various applications due to its biocompatibility and ability to form stable emulsions. These properties make it a candidate for use in drug delivery systems and food science .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Study on Lipid Metabolism : Research indicated that triacylglycerols like Glycerol 1,3-di-(9Z,12Z-octadecadienoate) are involved in the regulation of metabolic pathways related to obesity and diabetes. The modulation of lipid profiles through dietary intake of such compounds can influence health outcomes .

- In Vitro Studies : In vitro digestion studies have shown that the bioaccessibility of polyunsaturated fatty acids is affected by the presence of other compounds during digestion. This suggests that Glycerol 1,3-di-(9Z,12Z-octadecadienoate) may impact nutrient absorption .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | C57H100O6 | 881.4 g/mol | Lipid metabolism, membrane fluidity |

| Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | C57H100O6 | 881.4 g/mol | Similar lipid functions |

| Octadecanoic Acid Ester | C18H36O2 | 284.5 g/mol | Fatty acid metabolism |

Propriétés

IUPAC Name |

1,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propan-2-yl (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16+,20-17+,28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCIYKUZOQISE-SIBCJXFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-22-9 | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40 °C | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.